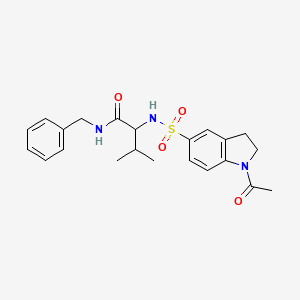
2-(1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-benzyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-benzyl-3-methylbutanamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-benzyl-3-methylbutanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H31N3O4S
- Molecular Weight : 457.59 g/mol
- SMILES Notation : CC(C)CC(NS(=O)(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)C2)C(C)C)C(C)(C)C
The biological activity of this compound is primarily linked to its interaction with inflammatory pathways and cellular signaling mechanisms. Its sulfonamide group is known to enhance its reactivity with biological targets, particularly in inflammatory responses.
Inhibition of Inflammatory Mediators
Research indicates that this compound exhibits significant inhibitory effects on tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various inflammatory diseases. The compound has been shown to:
- Suppress TNF-α-induced adhesion of monocytes to endothelial cells.
- Inhibit reactive oxygen species (ROS) production and the expression of intercellular adhesion molecule-1 (ICAM-1), which are critical in the pathogenesis of inflammatory bowel disease (IBD) .
Antiinflammatory Effects
In vivo studies have demonstrated that the compound effectively reduces inflammation in models of colitis. For instance:
- Case Study : In a rat model using 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, the compound exhibited a dose-dependent reduction in colonic inflammation, indicating its potential as a therapeutic agent for IBD .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the indole and sulfonamide moieties significantly affect the compound's biological activity. Compounds with enhanced sulfonamide groups showed improved efficacy in inhibiting TNF-α expression and related inflammatory markers .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound 55 | C24H31N3O4S | Strong anti-inflammatory effects; inhibits TNF-α |
| Compound 41 | C24H30N3O4S | Moderate anti-inflammatory effects; less potent than Compound 55 |
| Benzofuran Derivative | Varies | Exhibits similar anti-inflammatory properties but with different potency |
Therapeutic Potential
The promising results from preclinical studies suggest that this compound could be developed into a novel therapeutic agent for managing chronic inflammatory conditions such as IBD and potentially other autoimmune disorders.
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-benzyl-3-methylbutanamide |
InChI |
InChI=1S/C22H27N3O4S/c1-15(2)21(22(27)23-14-17-7-5-4-6-8-17)24-30(28,29)19-9-10-20-18(13-19)11-12-25(20)16(3)26/h4-10,13,15,21,24H,11-12,14H2,1-3H3,(H,23,27) |
InChI Key |
YFTCHBNTLFJPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















